2-(Naphthalen-1-yl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)nicotinic acid is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a naphthalene ring fused to a nicotinic acid moiety. It typically appears as a solid, which may be white or light yellow crystalline powder . It is soluble in common organic solvents such as ethanol and acetone .
Preparation Methods
The synthesis of 2-(Naphthalen-1-yl)nicotinic acid involves multiple steps. One common method includes the functionalization of naphthalene followed by coupling with nicotinic acid . The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Naphthalen-1-yl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups on the naphthalene or nicotinic acid moiety are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-(Naphthalen-1-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)nicotinic acid can be compared with other similar compounds such as:
- 2-(Naphthalen-1-ylamino)nicotinic acid
- 2-(Naphthalen-2-ylamino)nicotinic acid
- 2-(2,3-dimethyl-phenylamino)nicotinic acid
- 2-(3,4-dimethyl-phenylamino)nicotinic acid
These compounds share structural similarities but differ in their substituent groups and specific properties. The uniqueness of this compound lies in its specific naphthalene and nicotinic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-naphthalen-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-9-4-10-17-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKZCQQWWXOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.